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Compound of Interest

Compound Name: Bromoacetamido-PEG8-acid

Cat. No.: B606379

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-acid, a
heterobifunctional linker critical in the development of advanced therapeutic modalities such as
antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACS). This
document details its chemical structure, a representative synthesis protocol, and its role in
targeted protein degradation.

Chemical Structure and Properties

Bromoacetamido-PEG8-acid is a polyethylene glycol (PEG)-based linker featuring two
distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. The
molecule is characterized by an eight-unit PEG chain, which imparts hydrophilicity and
favorable pharmacokinetic properties.

The bromoacetamide group is a reactive electrophile that readily forms a stable thioether bond
with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1] This specific
reactivity makes it an ideal functional group for conjugation to biomolecules. The terminal
carboxylic acid, on the other hand, can be activated to react with primary amines, forming a
stable amide bond.[2] This dual functionality allows for the sequential or orthogonal conjugation
of two different molecules.
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A summary of the key chemical and physical properties of Bromoacetamido-PEG8-acid is
presented in Table 1.

Table 1: Physicochemical Properties of Bromoacetamido-PEG8-acid

Property Value Reference
Molecular Formula C21H40BrNO11 [2]
Molecular Weight 562.5 g/mol [2]
CAS Number 1698019-89-4 [2]
White to off-white solid or
Appearance ) ) N/A
viscous oll

- Soluble in water and most
Solubility ] [2]
organic solvents

Storage Conditions -20°C, under inert atmosphere [2]

Synthesis of Bromoacetamido-PEG8-acid

The synthesis of Bromoacetamido-PEG8-acid is typically achieved through a two-step
process starting from a commercially available amino-PEG8-acid with a protected amine,
commonly with a tert-butoxycarbonyl (Boc) group. The synthesis involves the deprotection of
the amine followed by bromoacetylation.

Representative Experimental Protocol

Step 1: Deprotection of Boc-amino-PEG8-acid

A solution of Boc-amino-PEG8-acid in a suitable solvent, such as dichloromethane (DCM) or
dioxane, is treated with an excess of a strong acid, typically trifluoroacetic acid (TFA) or
hydrochloric acid (HCI). The reaction mixture is stirred at room temperature for a specified
period to ensure complete removal of the Boc protecting group. The solvent and excess acid
are then removed under reduced pressure to yield the crude amino-PEG8-acid salt, which can
be used in the next step without further purification.
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Step 2: Bromoacetylation of Amino-PEG8-acid

The crude amino-PEG8-acid salt is dissolved in an aprotic solvent, such as DCM or N,N-
dimethylformamide (DMF), and a base, for instance, triethylamine (TEA) or
diisopropylethylamine (DIPEA), is added to neutralize the salt and deprotonate the primary
amine. The reaction mixture is cooled in an ice bath, and a solution of bromoacetyl bromide or
bromoacetic anhydride in the same solvent is added dropwise. The reaction is allowed to
proceed at low temperature and then warmed to room temperature. After the reaction is
complete, the mixture is worked up by washing with aqueous solutions to remove salts and
impurities. The organic layer is dried, and the solvent is evaporated to yield the crude
Bromoacetamido-PEG8-acid. Purification is typically performed using column
chromatography on silica gel.

A summary of a representative synthesis protocol is provided in Table 2.

Table 2: Representative Synthesis Protocol for Bromoacetamido-PEG8-acid

Step Reagents and Typical Reaction Work-up and
Solvents Conditions Purification
Boc-amino-PEGS8-
acid, Trifluoroacetic Stir at room Removal of solvent
1. Deprotection acid (TFA), temperature for 2-4 and excess acid under
Dichloromethane hours reduced pressure
(DCM)
Amino-PEG8-acid,
Bromoacetyl bromide,  Stir at 0°C to room Aqueous work-up
2. Bromoacetylation Triethylamine (TEA), temperature for 4-12 followed by column
Dichloromethane hours chromatography
(DCM)

Application in PROTACs: A Workflow

Bromoacetamido-PEG8-acid is a valuable linker for the synthesis of PROTACSs.[3][4]
PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
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ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[3][5]

The synthesis of a PROTAC using Bromoacetamido-PEG8-acid typically involves two key

conjugation steps:

» Reaction with a Target Protein Ligand: The carboxylic acid moiety of the linker is activated
(e.g., using HATU or EDC/NHS) and reacted with an amine-containing ligand that binds to
the target protein.

o Reaction with an E3 Ligase Ligand: The bromoacetamide group of the linker is then reacted
with a thiol-containing ligand that binds to an E3 ubiquitin ligase.

The following diagram illustrates the general experimental workflow for the synthesis of a
PROTAC using Bromoacetamido-PEG8-acid.

PROTAC Synthesis

Thioether Bond
Formation

Amidg Bond
Bromoacetamido- Activation (e.g., HATU) Fornfation A
.
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(-COOH activated)

Click to download full resolution via product page
PROTAC Synthesis Workflow

Role in the Ubiquitin-Proteasome Pathway

Once assembled, the PROTAC molecule can hijack the cell's natural protein degradation
machinery. The following diagram illustrates the signaling pathway of PROTAC-mediated
protein degradation.
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PROTAC-Mediated Protein Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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